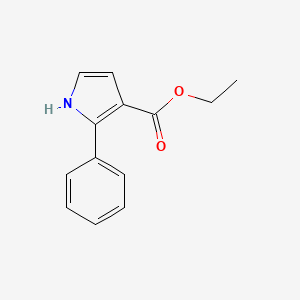

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate

Description

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate (CAS: 38597-58-9) is a pyrrole-based heterocyclic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.24 g/mol. The structure consists of a pyrrole ring substituted with a phenyl group at the C2 position and an ethyl carboxylate ester at C3.

Properties

IUPAC Name |

ethyl 2-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14-12(11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBFCSVZYAPKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for the modification needed to develop compounds that can interact effectively with neurotransmitter systems, which is vital for treating conditions such as depression and anxiety disorders .

Case Studies:

- Cognition Enhancement: Research has indicated that derivatives of pyrrole compounds can act as inverse agonists at the 5-HT6 receptor, potentially enhancing cognitive functions. For example, studies have shown that modifications to the ethyl pyrrole framework can lead to compounds with improved efficacy in cognitive tasks in animal models .

- Anticancer Properties: There is ongoing investigation into the anticancer potential of pyrrole derivatives. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells, suggesting a promising avenue for cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules:

This compound is widely recognized as a building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. It is utilized in both academic and industrial laboratories for developing new chemical entities .

Applications in Synthesis:

- Synthesis of Agrochemicals: this compound is explored for its potential use in synthesizing agrochemicals, particularly as precursors for developing new pesticides that are more effective and environmentally friendly .

Material Science

Development of New Materials:

The unique chemical properties of this compound make it suitable for applications in material science. It can be incorporated into polymers and coatings to enhance their performance characteristics such as thermal stability and mechanical strength .

Examples:

- Polymer Modifications: The integration of this compound into polymer matrices has been shown to improve properties like flexibility and resistance to degradation, making it valuable for high-performance materials used in various industries.

Biochemical Research

Studies on Enzyme Activity:

Researchers utilize this compound in studies related to enzyme activity and metabolic pathways. Its ability to interact with biological targets allows scientists to explore its effects on various biochemical processes at the molecular level .

Research Findings:

- Metabolic Pathways: Investigations into how this compound influences specific metabolic pathways can provide insights into its potential therapeutic applications, including anti-inflammatory and antimicrobial activities .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for CNS drugs | Enhances cognition; anticancer properties |

| Organic Synthesis | Building block for complex molecules | Used in agrochemical synthesis |

| Material Science | Polymer and coating development | Improves thermal stability and mechanical strength |

| Biochemical Research | Studies on enzyme activity | Influences metabolic pathways; potential therapeutic effects |

Mechanism of Action

The mechanism by which Ethyl 2-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of Ethyl 2-phenyl-1H-pyrrole-3-carboxylate and its analogs:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) increase melting points due to enhanced intermolecular interactions (dipole-dipole, π-stacking). Electron-donating groups (e.g., methyl in ) improve solubility in nonpolar solvents. Hydroxyethyl () and amino () groups introduce hydrogen-bonding capability, influencing biological activity.

- Synthetic Yields: Derivatives with halogenated aryl groups (e.g., 4-chlorophenylamino in ) achieve higher yields (~85%) compared to nitro-substituted analogs (~57%), likely due to steric and electronic challenges in synthesis.

Electronic Structure and Reactivity :

Biological Activity

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, lipid-lowering, and potential therapeutic effects based on various research studies.

Antimicrobial Activity

A study synthesized a series of pyrrole derivatives, including this compound, and evaluated their antimicrobial properties. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 8a | Staphylococcus aureus | 15 |

| 8b | Escherichia coli | 12 |

| 8c | Micrococcus luteus | 18 |

| 8d | Candida albicans | 14 |

The results indicated that certain derivatives exhibited notable antibacterial and antifungal activities, suggesting that the pyrrole scaffold could serve as a promising template for developing new antimicrobial agents .

Lipid-Lowering Effects

Research has also indicated that this compound derivatives possess hypolipidemic properties. In animal models, these compounds demonstrated the ability to lower serum triglyceride and cholesterol levels effectively.

Table 2: Lipid-Lowering Effects in Animal Models

| Compound | Administration Route | Dose (mg/kg/day) | Effect on LDL (mg/dL) | Effect on HDL (mg/dL) |

|---|---|---|---|---|

| A | Intraperitoneal | 2 | Decreased by 25% | Increased by 10% |

| B | Oral | 4 | Decreased by 30% | Increased by 15% |

In these studies, selected compounds significantly reduced LDL-cholesterol levels while increasing HDL-cholesterol levels in CF-1 male mice and Sprague-Dawley male rats after a treatment period of two weeks .

The biological activity of this compound may be attributed to its structural features that facilitate interactions with biological targets. For instance, the presence of the pyrrole ring system is known to enhance binding affinity to various receptors and enzymes involved in metabolic pathways.

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring and the carboxylate group significantly influence the biological activity of these compounds. For example, halogen substitutions on the phenyl ring were found to enhance antimicrobial potency and lipid-lowering effects .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Antimicrobial Efficacy : One study highlighted the effectiveness of a specific derivative against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

- Lipid Regulation : Another investigation demonstrated that oral administration of a pyrrole derivative resulted in significant reductions in serum cholesterol levels in hyperlipidemic rat models, indicating its potential use in managing dyslipidemia.

Q & A

Q. What are the common synthetic routes for Ethyl 2-phenyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

this compound is typically synthesized via annulation reactions involving α-bromo ketones or Darzens-type reactions. For example, substituted pyrroles are prepared by reacting acyl phosphonates with α-bromo ketones, followed by cyclization under basic conditions. Key steps include controlling stoichiometry (e.g., 1:1 molar ratios) and using solvents like dichloromethane or THF at 0–25°C. Yields range from 40% to 89%, with optimization achievable by adjusting reaction time (12–24 hours) and purification via column chromatography (hexane/ethyl acetate) .

Q. How is this compound characterized using spectroscopic and analytical methods?

Characterization involves:

- 1H/13C NMR : Peaks for the ethyl ester group (δ ~4.34 ppm, q; δ ~60–63 ppm), aromatic protons (δ 7.2–7.6 ppm), and pyrrole NH (δ ~9–12 ppm, broad singlet) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 260.1287) confirm molecular weight .

- IR : Stretching frequencies for ester C=O (~1695 cm⁻¹) and NH (~3421 cm⁻¹) .

- Melting points : Range from 81–141°C, depending on substituents .

Q. What safety precautions are required when handling this compound?

While specific toxicity data are limited, general protocols include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors.

- Disposing of waste via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Fukui function analysis identifies reactive positions on the pyrrole ring, while global hardness (η) and chemical potential (μ) quantify stability. These parameters guide functionalization strategies (e.g., introducing electron-withdrawing groups at C-5 to enhance electrophilicity) .

Q. How are crystallographic data for this compound derivatives refined, and how can SHELX programs resolve structural ambiguities?

Single-crystal X-ray diffraction data are refined using SHELXL, which employs least-squares minimization to optimize atomic coordinates and displacement parameters. For disordered regions (e.g., ethyl ester groups), PART instructions split occupancy. Twinning or high R values (>0.05) are resolved using TWIN/BASF commands or integrating HKL5 data .

Q. What strategies address contradictions in substituent effects on pyrrole ring stability?

Discrepancies in thermal stability (e.g., lower melting points for alkyl vs. aryl substituents) arise from steric and electronic factors. Methodological approaches include:

- Comparative DSC/TGA to quantify decomposition temperatures.

- X-ray crystallography to correlate packing efficiency with substituent bulkiness .

Q. How can reaction mechanisms for pyrrole functionalization be validated using kinetic and isotopic labeling studies?

- Kinetic isotope effects (KIE) : Replacing NH with ND in D₂O reveals proton-transfer steps in electrophilic substitution.

- Trapping intermediates : Quenching reactions with TEMPO or MeOH identifies radical or carbocationic pathways .

Methodological Tables

Q. Table 1: Representative Synthetic Yields for Substituted Derivatives

| Substituent Position | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5-(Phenylamino) | 89 | 141 | |

| 5-(4-Chlorophenylamino) | 85 | 132 | |

| 5-(Benzylamino) | 89 | Oil |

Q. Table 2: Key DFT Parameters for Electronic Analysis

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 4.2 | Predicts charge-transfer reactivity |

| Global Hardness (η) | 2.1 | Indicates resistance to electron transfer |

| Electrophilicity (ω) | 1.8 | Quantifies electron-deficient character |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.